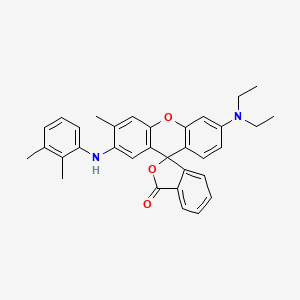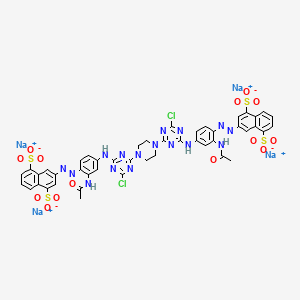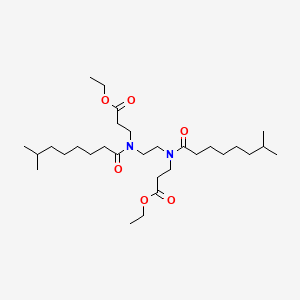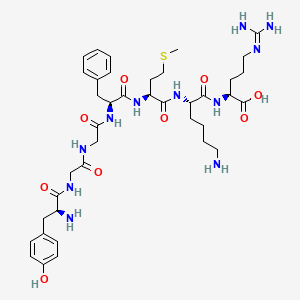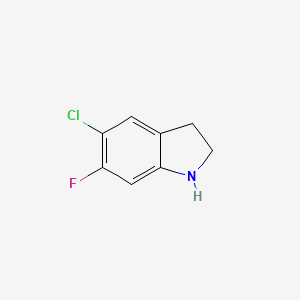
5-クロロ-6-フルオロインドリン
説明
5-Chloro-6-fluoroindoline is a useful research compound. Its molecular formula is C8H7ClFN and its molecular weight is 171.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-fluoroindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-fluoroindoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的性質
“5-クロロ-6-フルオロインドリン”のCAS番号は205584-67-4、分子量は171.6です . これは、4℃で保管し、光から保護する必要がある固体物質です .
生物学的用途
“5-クロロ-6-フルオロインドリン”のようなインドール誘導体は、ヒトの体の様々な疾患の治療のための生物学的に活性な化合物として使用されてきました . それらは、癌細胞や微生物の治療に潜在的な可能性を示しています .
天然物における役割
インドールは、天然物における重要な複素環系です . それらは、細胞生物学において重要な役割を果たしています . 天然および合成インドールの両方が、様々な生物学的に重要な性質を示しています .
アルカロイドの合成
“5-クロロ-6-フルオロインドリン”を含むインドールは、特定のアルカロイドに存在する一般的な部分です . 特定のアルカロイドにおける部分としてのインドールの構築は、最近の研究の焦点となっています .
有機化学における用途
“5-クロロ-6-フルオロインドリン”は、新規のフッ素化インドール誘導体の合成に使用されます . これらの誘導体は、銅触媒の助けを借りて、マイクロ波照射下で合成されます .
工業的用途
作用機序
Target of Action
5-Chloro-6-fluoroindoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological and clinical applications of the compound .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including 5-Chloro-6-fluoroindoline, affect various biochemical pathways. For instance, they have been found to inhibit the replication of certain viruses, reduce inflammation, and prevent the growth of cancer cells . The downstream effects of these actions can include the reduction of symptoms in various diseases and conditions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-Chloro-6-fluoroindoline’s action depend on the specific biological activity being exerted. For example, in its antiviral activity, the compound may prevent the replication of the virus within the cell . In its anticancer activity, it may prevent the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-fluoroindoline. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . .
生化学分析
Biochemical Properties
5-Chloro-6-fluoroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to alterations in metabolic pathways. Additionally, 5-Chloro-6-fluoroindoline has shown binding affinity to certain proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Chloro-6-fluoroindoline on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-6-fluoroindoline can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, 5-Chloro-6-fluoroindoline impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell viability .
Molecular Mechanism
At the molecular level, 5-Chloro-6-fluoroindoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair . This inhibition results in DNA damage and subsequent cell death. Additionally, 5-Chloro-6-fluoroindoline can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-6-fluoroindoline in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have shown that 5-Chloro-6-fluoroindoline can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-6-fluoroindoline vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, 5-Chloro-6-fluoroindoline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-Chloro-6-fluoroindoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 5-Chloro-6-fluoroindoline within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been found to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . This interaction affects the compound’s localization and accumulation within cells, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 5-Chloro-6-fluoroindoline is critical for its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of 5-Chloro-6-fluoroindoline is essential for its role in modulating gene expression and inducing DNA damage .
特性
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLSUJDEJYVNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657785 | |
| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935272-19-8 | |
| Record name | 5-Chloro-6-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



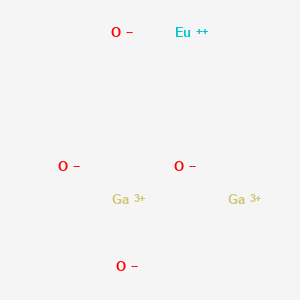
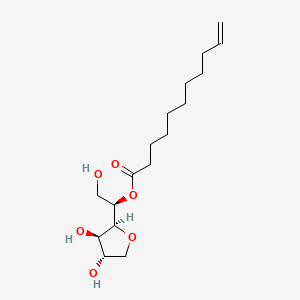
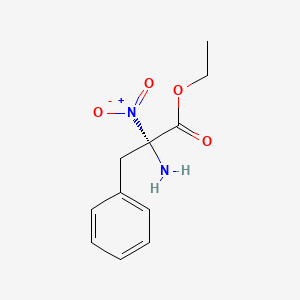


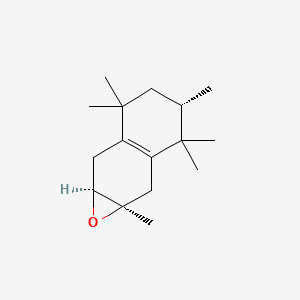
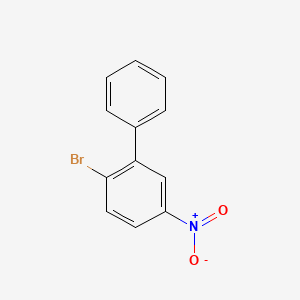
![(S)-2-Amino-N-((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)propanamide](/img/structure/B1499312.png)
